molecular formula C27H24FN5O4S B11061473 2-amino-1-(2-fluorophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

2-amino-1-(2-fluorophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11061473
M. Wt: 533.6 g/mol
InChI Key: FSWZJXXIUBHOLN-UHFFFAOYSA-N
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Description

2-AMINO-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

2-AMINO-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-AMINO-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its combination of a quinoline core with a thiazole ring and various functional groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H24FN5O4S

Molecular Weight

533.6 g/mol

IUPAC Name

2-amino-1-(2-fluorophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-N-(1,3-thiazol-2-yl)-6,8-dihydro-4H-quinoline-3-carboxamide

InChI

InChI=1S/C27H24FN5O4S/c1-27(2)13-19-22(20(34)14-27)21(15-6-5-7-16(12-15)33(36)37)23(25(35)31-26-30-10-11-38-26)24(29)32(19)18-9-4-3-8-17(18)28/h3-12,21H,13-14,29H2,1-2H3,(H,30,31,35)

InChI Key

FSWZJXXIUBHOLN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3F)N)C(=O)NC4=NC=CS4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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